(Rac)-GSK547: A Technical Guide for Researchers and Drug Development Professionals
(Rac)-GSK547: A Technical Guide for Researchers and Drug Development Professionals
(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. This technical guide provides an in-depth overview of (Rac)-GSK547, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key signaling node that integrates cellular stress signals to determine cell fate—survival, apoptosis, or necroptosis.[1][2] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis.[1] Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[3]
(Rac)-GSK547: A Selective RIPK1 Inhibitor
(Rac)-GSK547 is the racemate of GSK547, a highly selective and potent inhibitor of RIPK1.[4] It has been shown to effectively block RIPK1-mediated necroptosis in cellular and in vivo models.[5][6]
Mechanism of Action
GSK547 binds to an allosteric pocket in the RIPK1 kinase domain, distinct from the ATP-binding site.[7] This binding locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for (Rac)-GSK547 and its active enantiomer, GSK547.
Table 1: Biochemical and Cellular Activity of GSK547
| Parameter | Species | Assay | Value | Reference |
| Biochemical IC50 | Human | RIPK1 Kinase Assay | 31 nM | [8] |
| Cellular IC50 | Murine | L929 Cell Necroptosis Assay (TNFα + zVAD) | 32 nM | [5][9] |
Table 2: In Vivo Pharmacokinetics of GSK547 in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 0.1 | 11 | ~0.5 | Not Reported | [6] |
| 1 | 98 | ~1 | Not Reported | [6] |
| 10 | 886 | ~2 | Not Reported | [6] |
Table 3: Kinase Selectivity of GSK547
| Kinase | % Inhibition at 10 µM |
| RIPK1 | >99% |
| Panel of 371 other kinases (including RIPK2, -3, -4, -5) | No significant inhibition |
Source: Based on descriptive statements from reference[8]. A full quantitative panel was not publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
RIPK1 Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the biochemical potency of a RIPK1 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of (Rac)-GSK547 against purified human RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
(Rac)-GSK547
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of (Rac)-GSK547 in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Necroptosis Assay (L929 Cells)
This assay is a standard method to assess the ability of a compound to inhibit TNFα-induced necroptosis in the murine fibrosarcoma L929 cell line.
Objective: To determine the half-maximal effective concentration (EC50) of (Rac)-GSK547 for the inhibition of necroptosis.
Materials:
-
L929 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant murine TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
(Rac)-GSK547
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
96-well plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Prepare a serial dilution of (Rac)-GSK547 in cell culture medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle control for 30 minutes.
-
Induce necroptosis by adding a combination of TNFα (e.g., 10 ng/mL) and zVAD-fmk (e.g., 20 µM).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percentage of cell death inhibition relative to controls and determine the EC50 value by non-linear regression analysis.
In Vivo TNFα/zVAD-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This in vivo model is used to evaluate the efficacy of RIPK1 inhibitors in a systemic inflammation model that involves necroptosis.
Objective: To assess the ability of (Rac)-GSK547 to protect mice from TNFα/zVAD-induced hypothermia and lethality.
Materials:
-
C57BL/6 mice (age and sex-matched)
-
Recombinant murine TNFα
-
zVAD-fmk
-
(Rac)-GSK547
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Rectal thermometer
Procedure:
-
Formulate (Rac)-GSK547 in the appropriate vehicle for oral gavage.
-
Dose mice orally with (Rac)-GSK547 or vehicle at the desired concentrations (e.g., 0.1, 1, 10 mg/kg).[6]
-
After a specified pre-treatment time (e.g., 1 hour), administer a lethal dose of TNFα (e.g., 20 mg/kg) and zVAD-fmk (e.g., 20 mg/kg) via intravenous injection.
-
Monitor the core body temperature of the mice rectally at regular intervals (e.g., every hour for 6 hours).
-
Observe the mice for signs of morbidity and record survival over a 24-hour period.
-
The efficacy of (Rac)-GSK547 is determined by its ability to prevent the drop in body temperature and increase the survival rate compared to the vehicle-treated group.
Visualizations
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention by (Rac)-GSK547.
Caption: RIPK1 signaling pathways and the inhibitory action of (Rac)-GSK547.
Experimental Workflow for (Rac)-GSK547 Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a RIPK1 inhibitor like (Rac)-GSK547.
Caption: Preclinical evaluation workflow for a RIPK1 inhibitor.
Conclusion
(Rac)-GSK547 is a valuable research tool for investigating the role of RIPK1 in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies of necroptosis and RIPK1-mediated inflammation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RIPK1.
References
- 1. researchgate.net [researchgate.net]
- 2. dl.tufts.edu [dl.tufts.edu]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
